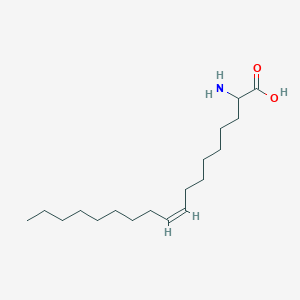

2-Amino oleic acid

描述

Historical Context of Amino Fatty Acid Research and Significance of 2-Amino Oleic Acid

The journey into the world of fatty acids began in 1929 when George and Mildred Burr identified them as essential for health, coining the term "essential fatty acids." wikipedia.orgnih.govnih.govfrontiersin.org Their work laid the foundation for decades of research into the roles of these molecules in biological systems. wikipedia.orgnih.govnih.gov Initially, the focus was on understanding the basic functions and metabolism of common fatty acids like oleic acid, a monounsaturated fatty acid found in numerous natural sources. ontosight.ai The discovery that fatty acids were not just energy sources but also crucial for cell membrane structure and signaling pathways broadened the scope of investigation. wikipedia.orgnih.gov

The introduction of an amino group to a fatty acid backbone creates an amino fatty acid, a molecule with distinct chemical properties and biological activities. This compound, also known as (Z)-2-aminooctadec-9-enoic acid, is a derivative of oleic acid where an amino group is attached to the second carbon atom. nih.gov This structural modification imparts unique characteristics to the molecule, making it a subject of specific research interest. One of the most significant areas where this compound has been investigated is in the prevention of calcification of bioprosthetic heart valves. nih.govumich.edunih.govahajournals.org

Early studies demonstrated that pretreatment with this compound could effectively reduce calcification in glutaraldehyde-pretreated porcine aortic valves, a common cause of failure in such medical devices. nih.govumich.edunih.govahajournals.org The proposed mechanism involves the covalent binding of the amino group of this compound to the aldehyde groups present in the tissue, thereby inhibiting calcium deposition. nih.govumich.edu

Interdisciplinary Perspectives on this compound Research

The investigation of this compound extends beyond a single scientific discipline, drawing interest from biochemists, pharmacologists, and materials scientists.

From a biochemical standpoint, research has focused on the synthesis of this compound and its derivatives. researchgate.net The synthesis of optically pure (S)-α-amino oleic acid has been achieved through multi-step processes, allowing for the creation of specific stereoisomers for further study. researchgate.net The interaction of this compound with biological systems is also a key area of biochemical inquiry. For instance, studies have explored how oleic acid itself can influence cellular processes like lipid accumulation and apoptosis. researchgate.netresearchgate.net Furthermore, the metabolism of branched-chain amino acids has been shown to be involved in oleic acid-induced cellular responses. researchgate.netfrontiersin.org

In the field of pharmacology , the potential therapeutic applications of this compound and related compounds are being explored. While direct pharmacological studies on this compound are still emerging, research on its precursor, oleic acid, provides some context. Oleic acid has been shown to have various biological activities, including potential roles in modulating the immune system and influencing cell signaling pathways. researchgate.netbiorxiv.org The structural similarity of this compound to other biologically active molecules, such as amino alcohols, which have demonstrated anti-inflammatory properties, suggests a potential for pharmacological activity. researchgate.net

From a materials science perspective, the application of this compound in modifying the properties of biomaterials is a primary focus. Its ability to bind to glutaraldehyde-treated tissues and inhibit calcification is a prime example of its utility in this field. nih.govumich.edunih.govahajournals.org The stability of this binding has been a subject of detailed investigation, with studies showing that the bond is relatively stable even after extraction with various solvents. nih.gov This property is crucial for the long-term efficacy of such treatments. The synthesis of derivatives of this compound, such as 2-amino 5-oleyl-1,3,4-thiadiazol (AOT), has also been explored for applications like corrosion inhibition. researchgate.net

Current Research Frontiers and Unexplored Avenues for this compound

Current research on this compound continues to build upon the foundational knowledge of its properties and applications. A significant area of ongoing investigation is the optimization of its use as an anti-calcification agent. Studies have examined how different exposure conditions, such as treatment time, affect the uptake and efficacy of this compound in preventing calcification of both aortic valve cusps and aortic walls. umich.edunih.gov

Table 1: Effect of this compound (AOA) Treatment on Aortic Valve Calcification

| Treatment Group | Calcium Level (mg/g of tissue) |

|---|---|

| Control (Aortic Valve Cusp) | 91.2 +/- 19.5 |

| AOA-Treated (Aortic Valve Cusp) | 5.5 +/- 3.0 |

| Control (Aortic Wall) | 157.5 +/- 7.9 |

| AOA-Treated (Aortic Wall) | 158.7 +/- 10.3 |

Data from a study on valves implanted in left ventricular apicoaortic shunts for 150 days. nih.gov

The synthesis of novel analogs and derivatives of this compound is another active research frontier. By modifying the structure of the molecule, researchers aim to enhance its biological activity, improve its properties for specific applications, and explore new therapeutic possibilities. For example, the synthesis of N-(2-aminophenyl)oleamide and other derivatives opens up avenues for developing compounds with potentially improved membrane permeability and reduced off-target effects.

Furthermore, the role of oleic acid and its derivatives in cellular signaling pathways remains an area of intense study. Research has shown that oleic acid can stimulate amino acid transport in cells through various signaling pathways, including those involving mTOR and TLR4. nih.govresearchgate.net Understanding how the addition of an amino group in this compound might modulate these effects is a key question for future research.

Unexplored avenues for this compound research are plentiful. Its potential as a building block for creating novel polymers and biomaterials is an area ripe for exploration. uni-bayreuth.de The synthesis of polyamides based on oleic acid has already shown promise for creating sustainable fibers. uni-bayreuth.de Investigating the incorporation of this compound into such polymers could lead to materials with unique properties.

Another area of interest is the potential for this compound to influence the gut microbiome and its metabolic functions. The structural similarity to other lipid molecules known to interact with gut bacteria suggests this as a plausible and intriguing line of inquiry. Finally, the development of targeted delivery systems for this compound could enhance its efficacy in applications like preventing bioprosthetic heart valve calcification, by ensuring its delivery to the specific site of action.

Table 2: Chemical Compound Information

| Compound Name |

|---|

| This compound |

| (S)-α-amino oleic acid |

| 2-amino 5-oleyl-1,3,4-thiadiazol (AOT) |

| Arachidonic Acid |

| Glutaraldehyde (B144438) |

| Linoleic acid |

| N-(2-aminophenyl)oleamide |

| Oleic acid |

| Sodium oleate (B1233923) |

| Trifluoromethyl alcohol |

| alpha-linolenic acid |

| eicosapentaenoic acid |

| docosahexaenoic acid |

| Lysine (B10760008) |

| Sodium borohydride (B1222165) |

| Tween 80 |

| α-lactalbumin |

| Pentadecanoic acid |

| n-Hexadecanoic acid |

| 1-acylglycerol-3-phosphate-O-acyltransferase-4 |

| Phosphatidic acid |

| 5-Aminoimidazole-4-carboxamide 1-β-D-ribofuranoside |

| Etomoxir |

| 2-Deoxy-D-glucose |

| Oligomycin A |

| 5-(Tetradecyloxy)-2-furoic acid |

| Rotenone |

| Azelaic acid |

| Adipic acid |

| Cysteamine hydrochloride |

| Valine |

| Leucine |

Structure

3D Structure

属性

CAS 编号 |

56472-43-6 |

|---|---|

分子式 |

C18H35NO2 |

分子量 |

297.5 g/mol |

IUPAC 名称 |

(Z)-2-aminooctadec-9-enoic acid |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17H,2-8,11-16,19H2,1H3,(H,20,21)/b10-9- |

InChI 键 |

ODURFHDFZAVGHC-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCC(C(=O)O)N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCC(C(=O)O)N |

规范 SMILES |

CCCCCCCCC=CCCCCCCC(C(=O)O)N |

同义词 |

2-(amino)oleic acid 2-amino oleic acid 2-AOA alpha-amino-oleic acid alpha-aminooleic acid |

产品来源 |

United States |

Synthetic Strategies and Chemical Modification Approaches for 2 Amino Oleic Acid and Its Analogs

Advanced Synthetic Methodologies for 2-Amino Oleic Acid

The synthesis of this compound, a chiral unsaturated amino acid, presents distinct challenges that necessitate advanced chemical strategies to control reactivity and stereochemistry.

Chemo- and Regioselective Synthesis of this compound

The selective introduction of an amino group at the C-2 position of oleic acid, while preserving the integrity of the carboxylic acid and the double bond, is a key synthetic challenge. Recent advancements in C-H activation have provided powerful tools for such transformations. One notable strategy involves the direct α-amination of carboxylic acids using iron-nitrene catalysts. This method utilizes a directing group strategy where the carboxylic acid functionality guides the catalyst to the adjacent C-H bond, enabling the regioselective installation of a nitrogen-containing group, which can then be converted to a primary amine . While this methodology has been demonstrated on a range of carboxylic acids, its specific application to oleic acid would need to overcome potential challenges related to the long alkyl chain and the presence of the double bond .

Key features of this approach include:

Direct C-H functionalization: Avoids the need for pre-functionalization of the α-carbon.

High regioselectivity: The carboxylic acid group directs the amination to the C-2 position.

Use of earth-abundant metal catalysts: Iron is an inexpensive and environmentally benign catalyst .

Stereoselective Approaches in this compound Synthesis

Controlling the stereochemistry at the α-carbon is crucial for studying the biological activity of this compound. An efficient and established method for the synthesis of (S)-α-amino oleic acid has been developed, which relies on a multi-step sequence starting from a readily available chiral precursor.

The key steps in this synthesis are:

Olefination: Reaction of a protected amino aldehyde with a suitable phosphonate (B1237965) anion to introduce a portion of the alkyl chain.

Hydrogenation: Saturation of a newly introduced double bond.

Controlled Reduction: Selective reduction of an ester to an aldehyde.

Wittig Reaction: Elongation of the carbon chain to introduce the oleic acid backbone.

Deprotection: Removal of protecting groups to yield the final (S)-α-amino oleic acid .

This synthetic route provides the desired enantiomer in a total yield of 24% and allows for the preparation of both the free amino acid and its N-protected derivatives for further studies .

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Olefination | Phosphonate anion | Chain elongation |

| 2 | Hydrogenation | H₂, Catalyst | Saturation of a double bond |

| 3 | Reduction | DIBAL-H | Ester to aldehyde conversion |

| 4 | Wittig Reaction | Phosphonium ylide | Introduction of the oleic acid chain |

| 5 | Deprotection/Saponification | Acid/Base | Removal of protecting groups |

Enzymatic Synthesis and Biocatalysis for Amino Fatty Acid Production from Oleic Acid Precursors

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. While the direct enzymatic amination of oleic acid at the C-2 position is not yet well-established, related enzymatic transformations have been explored for the synthesis of amino fatty acids.

Amine transaminases are a class of enzymes that can stereoselectively install an amino group onto a ketone substrate . A potential biocatalytic route to this compound could involve the initial enzymatic oxidation of oleic acid to the corresponding α-keto acid, followed by a transaminase-catalyzed amination. However, the direct enzymatic oxidation of fatty acids at the α-position is a challenging transformation.

Alternatively, amine transaminases have been used in cascade reactions to produce fatty amines from fatty acids. This process involves the reduction of the carboxylic acid to an aldehyde by a carboxylic acid reductase, followed by amination of the aldehyde by a transaminase. It is important to note that this approach yields a terminal amine at the C-1 position, not the desired 2-amino fatty acid .

Derivatization and Analog Design in this compound Research

The chemical modification of this compound and the design of its analogs are crucial for probing its biological functions and developing new biomaterials.

Synthesis of Functionalized this compound Derivatives for Specific Research Applications

The synthesis of derivatives of this compound, particularly N-acylated forms, is of significant interest. These N-oleoyl amino acid derivatives can be synthesized through the coupling of oleic acid with the amino group of another amino acid . This is typically achieved by activating the carboxylic acid of oleic acid, for example, by converting it to an acyl chloride or using coupling agents like carbodiimides, followed by reaction with the desired amino acid .

These derivatives are being investigated for a variety of applications:

Probing Biological Pathways: N-oleoyl amino acids, such as N-oleoyl glycine, have been identified as endogenous signaling molecules, and synthetic analogs are essential for studying their roles in physiological processes like glucose homeostasis .

Development of Novel Hydrogelators: Certain oleoyl-amino acid-sugar conjugates have been shown to form stiff molecular hydrogels with thixotropic properties, which have potential applications in materials science .

| Derivative Type | Synthetic Strategy | Potential Application |

| N-Oleoyl Amino Acids | Amide coupling of oleic acid and an amino acid | Studying biological signaling |

| Oleoyl-Amino Acid-Glucamine Conjugates | Multi-step synthesis involving oleic acid, an amino acid, and D-glucamine | Formation of thixotropic hydrogels |

Bioconjugation Strategies Involving Oleic Acid and Amino Acids for Novel Biomaterial Development

Bioconjugation, the chemical linking of two biomolecules, is a powerful strategy for creating novel materials with tailored properties. Oleic acid, due to its long hydrophobic chain, can be conjugated to various amino acids and peptides to generate amphiphilic molecules capable of self-assembly.

A notable example is the bioconjugation of oleic acid with L-cysteine. In this process, the carboxylic acid of oleic acid is activated and then reacted with the primary amine of L-cysteine to form a stable amide bond. These resulting N-oleoyl-L-cysteine molecules are amphiphilic and can self-assemble into various nanostructures in aqueous environments .

Such bioconjugates are being explored for:

Surfactant applications: The amphiphilic nature of these molecules makes them effective surfactants for various applications in the food, pharmaceutical, and cosmetic industries .

Drug delivery systems: The self-assembled nanostructures can encapsulate hydrophobic drugs, potentially improving their solubility and delivery to target tissues.

Biomaterial scaffolds: The ability of these conjugates to form gels opens up possibilities for their use as scaffolds in tissue engineering .

The synthesis of these bioconjugates is often mediated by carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate .

Development of Molecular Probes and Tags Based on this compound Analogues

The unique structure of this compound (AOA), combining a lipid chain with an amino acid headgroup, makes it a valuable scaffold for the development of molecular probes and tags. These tools are instrumental for studying its biological interactions, distribution, and mechanism of action. The primary strategies for converting AOA and its analogues into molecular probes involve the attachment of reporter groups, such as radioactive isotopes, fluorescent dyes, affinity tags, and bioorthogonal handles for click chemistry. These modifications can be targeted at the amino group, the carboxylic acid group, or the alkyl chain.

A foundational approach in tracking the behavior of this compound in biological systems has been through isotopic labeling. For instance, ¹⁴C-labeled this compound has been synthesized to investigate its diffusion and binding stability within tissues. In these studies, the radiolabel allows for quantitative measurement of the compound's presence, providing crucial data on its tissue penetration and retention, which is essential for understanding its therapeutic effects, such as the inhibition of calcification in bioprosthetic heart valves.

Building on the core structure of AOA, more advanced molecular probes can be designed by introducing moieties that enable detection by other means, such as fluorescence or affinity-based purification. The synthesis of (S)-α-amino oleic acid provides a key starting material for creating such analogues.

Fluorescent Probes

Fluorescent probes are powerful tools for visualizing the subcellular localization and dynamic movement of molecules in living cells. An analogue of this compound can be rendered fluorescent by covalently attaching a fluorophore. Common strategies that are applicable to the AOA structure include:

Amine-Reactive Dyes: The primary amino group of AOA is a prime target for conjugation with amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimidyl (NHS) ester or isothiocyanate functional groups. This would create a stable amide or thiourea (B124793) bond, respectively, linking the dye to the AOA molecule.

Carboxyl-Reactive Dyes: Alternatively, the carboxylic acid group can be activated (e.g., using carbodiimide (B86325) chemistry) to react with fluorescent probes containing an amine or hydroxyl group.

Environment-Sensing (Solvatochromic) Dyes: Probes like nitrobenzoxadiazole (NBD) can be incorporated. The fluorescence emission of NBD is highly sensitive to the polarity of its local environment, which can provide information about whether the AOA analogue is in an aqueous environment or inserted into a hydrophobic lipid membrane.

The table below outlines potential fluorescent probes that could be synthesized from this compound based on established labeling chemistries for similar molecules.

| Probe Type | Target Functional Group on AOA | Example Fluorophore Class | Potential Application |

|---|---|---|---|

| Amine-Labeled AOA | α-Amino group | Succinimidyl Esters (e.g., of Cyanine dyes) | Cellular imaging and tracking |

| Carboxyl-Labeled AOA | Carboxylic acid group | Amine-derivatized Fluorophores (e.g., Fluorescein cadaverine) | Studying protein-lipid interactions |

| Environment-Sensing Probe | Amino or Carboxyl group | Nitrobenzoxadiazole (NBD) | Monitoring membrane insertion and localization |

Affinity Tags (Biotinylation)

Biotin (B1667282) is a vitamin that forms an exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin. By attaching a biotin molecule to an AOA analogue, the resulting probe can be used for affinity-based applications, such as identifying binding partners. Biotinylated lipids are widely used to study lipid-protein interactions and for immobilizing molecules on streptavidin-coated surfaces.

A biotin tag can be conjugated to this compound, typically through a flexible linker to minimize steric hindrance, by reacting an activated biotin derivative (e.g., Biotin-NHS ester) with the amino group of AOA. These biotinylated probes enable the detection and isolation of proteins that interact with AOA.

Click Chemistry Handles

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction used to label biomolecules. This strategy involves incorporating a small, inert functional group (an azide (B81097) or an alkyne) into the AOA structure. This "clickable" analogue can then be introduced to a biological system. Subsequently, a reporter molecule (like a fluorophore or biotin) bearing the complementary functional group can be "clicked" on for detection.

This approach offers significant advantages:

Minimal Perturbation: The small size of the azide or alkyne group is less likely to interfere with the biological activity of the parent molecule compared to a bulky fluorophore.

Versatility: The same clickable AOA analogue can be used with a variety of reporter tags, allowing for different detection methods (e.g., fluorescence imaging or affinity purification) in parallel experiments.

The synthesis of these probes would involve modifying the oleic acid backbone to include a terminal alkyne or by using a starting material that already contains an azide or alkyne for the synthesis of the amino acid. Commercial suppliers offer fatty acids, including oleic acid, with pre-installed alkyne or azide moieties, which could serve as precursors for the synthesis of clickable this compound analogues.

The following table summarizes the types of molecular tags and probes that can be developed from this compound analogues.

| Tag/Probe Type | Modification Strategy | Key Features | Primary Research Use |

|---|---|---|---|

| Radiolabeled AOA | Isotopic labeling (e.g., ¹⁴C) | Quantitative and highly sensitive | Pharmacokinetic and biodistribution studies |

| Fluorescent AOA | Covalent attachment of a fluorophore | Enables real-time visualization | Live-cell imaging, subcellular localization |

| Biotinylated AOA | Conjugation to a biotin moiety | High-affinity binding to streptavidin | Affinity purification, pull-down assays, identifying binding partners |

| Clickable AOA | Incorporation of an azide or alkyne group | Bioorthogonal, versatile for attaching various reporters | Metabolic labeling, in situ detection of interactions |

Advanced Analytical and Spectroscopic Research on 2 Amino Oleic Acid

Chromatographic and Mass Spectrometric Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of amino fatty acids like 2-amino oleic acid. The inherent challenges of analyzing these molecules, such as their polarity and sometimes low volatility, are effectively addressed through derivatization techniques that enhance their chromatographic behavior and mass spectrometric detection.

The analysis of amino acids and fatty acids by LC-MS often necessitates derivatization to improve chromatographic separation and ionization efficiency. nih.govnih.gov For fatty acids, derivatization of the carboxylic acid group can significantly enhance detection sensitivity. acs.org Similarly, for amino acids, derivatization of the amino group is a common strategy. nih.gov

Several derivatization reagents have been successfully employed for the analysis of related compounds. For instance, 2,4'-dibromoacetophenone (B128361) has been used to create 4'-bromophenacyl esters of N-acyl amino acid surfactants, allowing for spectrophotometric detection. mdpi.com Another approach involves using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for pre-column derivatization, which renders amino acids more amenable to reversed-phase liquid chromatography and enhances their detection by electrospray ionization-tandem mass spectrometry (ESI-MS/MS). nih.gov The resulting AQC derivatives often produce a characteristic product ion at m/z 171 upon collision-induced dissociation. nih.gov

For fatty acids, derivatization with reagents like 2-bromo-1-methylpyridinium (B1194362) iodide and 3-carbinol-1-methylpyridinium iodide to form 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) derivatives has been shown to increase detection sensitivity by as much as 2500-fold in positive ion mode compared to underivatized fatty acids in negative ion mode. acs.org These derivatives exhibit unique tandem mass spectra with common fragment ions that aid in their identification. acs.org Trimethylsilyldiazomethane (TMSD) has also been utilized for the methylation of free fatty acids, improving their analysis by LC/ESI-MS/MS. rsc.org

While specific derivatization methods developed exclusively for this compound are not extensively detailed in the provided search results, the principles from the analysis of other amino fatty acids are directly applicable. A suitable derivatization strategy for this compound would likely target both the amino and carboxylic acid functional groups to optimize its chromatographic and mass spectrometric properties.

Quantitative analysis of amino fatty acids in complex biological samples relies heavily on robust LC-MS/MS methods. sciex.com The development of such methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. For accurate quantification, stable isotope-labeled internal standards are often employed to account for matrix effects and variations in sample processing. acs.org

Quantification can be achieved using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. rsc.org In this mode, specific precursor-to-product ion transitions for the derivatized analyte are monitored, providing high selectivity and sensitivity. rsc.orgddtjournal.com For instance, in the analysis of amino acids derivatized with butanolic HCl, a neutral loss scan of 102 Da is used to profile the amino acid butyl esters. ddtjournal.com

The quantification of this compound in tissues has been performed using radiolabeling techniques. In one study, ¹⁴C-labeled this compound was used to determine its uptake and content in porcine aortic valve tissues. umich.eduahajournals.org The amount of incorporated this compound was expressed as nanomoles per milligram of dried tissue. umich.eduahajournals.org This approach, while highly sensitive, is specific to research settings where radiolabeled compounds can be utilized.

For broader applications, LC-MS/MS methods are preferred. The development of a quantitative LC-MS/MS assay for this compound would involve:

Selection of an appropriate derivatization agent.

Optimization of the derivatization reaction.

Development of a robust LC separation method.

Optimization of MS/MS parameters, including the selection of specific MRM transitions.

Validation of the method for linearity, accuracy, precision, and sensitivity.

A study on N-acyl amino acid surfactants demonstrated the use of reversed-phase LC with UV/Vis and MS detection for the analysis of derivatized surfactants, including those containing oleic acid. mdpi.com This highlights the feasibility of developing similar quantitative methods for this compound.

Table 1: LC-MS/MS Derivatization Strategies for Amino and Fatty Acids

| Derivatization Reagent | Target Analyte(s) | Key Advantages | Reference(s) |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Amino Acids | Improves chromatographic properties, enhances ESI-MS/MS detection. | nih.gov |

| 2,4'-Dibromoacetophenone | N-acyl amino acids | Forms UV-active esters for spectrophotometric detection. | mdpi.com |

| 2-Bromo-1-methylpyridinium iodide & 3-Carbinol-1-methylpyridinium iodide (forms AMMP) | Fatty Acids | Significantly increases sensitivity in positive ion mode ESI-MS. | acs.org |

| Trimethylsilyldiazomethane (TMSD) | Free Fatty Acids | Simple methylation procedure, improves detection sensitivity. | rsc.org |

| Butanolic HCl | Amino Acids, Carboxylic Acids | Generates butyl esters for neutral loss or precursor ion scanning. | ddtjournal.com |

Spectroscopic Investigations of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Raman spectroscopy provide detailed information about the molecular structure, functional groups, and conformational properties of these compounds.

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the context of this compound, the introduction of an amino group at the C-2 position would significantly alter the chemical shifts of the neighboring protons and carbons. The proton at the C-2 position (α-proton) would be expected to appear in a distinct region of the ¹H NMR spectrum, and its coupling with the adjacent protons would provide conformational information.

Studies on the bioconjugation of oleic acid with L-cysteine have utilized NMR to confirm the formation of an amide bond and to elucidate the structure of the resulting surfactant-like molecule. mdpi.com Similarly, NMR has been used to study the dynamic binding of oleic acid and oleylamine (B85491) to the surface of CsPbBr₃ quantum dots, providing information on ligand exchange and surface chemistry. osti.gov These examples demonstrate the utility of NMR in characterizing complex systems involving oleic acid derivatives.

Table 2: Characteristic ¹H NMR Chemical Shifts (ppm) for Oleic Acid

| Protons | Chemical Shift (ppm) | Reference(s) |

| Olefinic (–CH=CH–) | ~5.34 | chemicalbook.commagritek.com |

| α-CH₂ (to COOH) | ~2.34 | chemicalbook.com |

| Allylic (–CH₂–CH=) | ~2.01 | chemicalbook.com |

| Methylene (–(CH₂)n–) | ~1.27-1.35 | chemicalbook.com |

| Terminal Methyl (–CH₃) | ~0.88 | chemicalbook.com |

FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

FT-IR spectroscopy of oleic acid shows a characteristic strong absorption band for the C=O stretching of the carboxylic acid group at approximately 1710 cm⁻¹. Other significant bands include those for C-H stretching (around 2850-3000 cm⁻¹) and the olefinic =C-H stretching (around 3011 cm⁻¹). mdpi.com The formation of derivatives, such as the amide in an oleic acid-chitosan oligosaccharide copolymer, is confirmed by the appearance of new bands, such as the amide I and amide II bands. hep.com.cn

Raman spectroscopy is also a valuable tool for characterizing fatty acids. The Raman spectrum of oleic acid exhibits a prominent peak for the C=C stretching vibration at around 1656 cm⁻¹ (for the cis isomer). mdpi.com The trans isomer, elaidic acid, shows this peak at a slightly different position, around 1669 cm⁻¹, allowing for the differentiation of geometric isomers. mdpi.com Other characteristic Raman bands for oleic acid include those at 1440 cm⁻¹ (CH₂ scissoring), 1303 cm⁻¹ (CH₂ twisting), and 1265 cm⁻¹ (=C-H in-plane bending). mdpi.com

The synthesis of a bioconjugate from oleic acid and L-cysteine was corroborated by both FT-IR and Raman spectroscopy, which confirmed the formation of an amide bond and provided insights into the structure of the new material. mdpi.com

Table 3: Key Vibrational Frequencies (cm⁻¹) for Oleic Acid and its Derivatives

| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference(s) |

| C=O (Carboxylic Acid) | FT-IR | ~1710 | |

| C=C (cis) | Raman | ~1656 | mdpi.com |

| =C-H (in-plane bend) | Raman | ~1265 | mdpi.com |

| Amide I | FT-IR | Varies (e.g., ~1650) | hep.com.cn |

| Amide II | FT-IR | Varies (e.g., ~1560) | hep.com.cn |

Advanced optical spectroscopy techniques can be employed to investigate the molecular interactions of this compound. While specific studies on this compound using these techniques were not found, their application to related systems provides a framework for potential future research.

For instance, fluorescence spectroscopy could be used to study the interaction of this compound with proteins or cell membranes, provided a suitable fluorescent probe is incorporated or if the molecule itself exhibits intrinsic fluorescence.

Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive technique that can provide detailed vibrational information from molecules adsorbed on nanostructured metal surfaces. SERS has been used to study fatty acids and lipids, revealing information about their orientation and interaction with the substrate. researchgate.net This technique could be applied to study the adsorption and self-assembly of this compound on various surfaces.

Furthermore, optical spectroscopy has been used to probe the dimensional reduction of perovskite nanocrystals functionalized with the amino acid cysteine, demonstrating the power of these methods in studying interactions at the nanoscale. acs.org

Radio-labeling Techniques for Studying this compound Distribution and Binding Stability

The use of radio-labeling is a fundamental technique in biochemical and medical research, allowing for the precise tracking and quantification of molecules within biological systems. For this compound (AOA), radio-labeling has been instrumental in elucidating its distribution within specific tissues and the stability of its binding, which are critical factors in understanding its mechanism of action. Research in this area has primarily utilized carbon-14 (B1195169) (¹⁴C) as the radioisotope of choice.

Synthesis and Application of ¹⁴C-Labeled this compound

Studies investigating the efficacy of AOA have employed ¹⁴C-labeled this compound to monitor its behavior in biological environments. The synthesis of ¹⁴C-AOA, specifically labeled at the β-carbon, has been reported with a specific activity of 1.6 mCi/mM. umich.edu This radiolabeled version of the molecule allows researchers to trace its path and measure its concentration in tissues with high sensitivity and accuracy.

The primary application of ¹⁴C-AOA has been in studies related to bioprosthetic heart valves (BPHV). umich.eduberkeley.edunih.gov In this context, researchers have used ¹⁴C-AOA to assess its incorporation into, diffusion across, and retention within glutaraldehyde-pretreated porcine aortic valve tissues. umich.eduberkeley.edu

Distribution and Uptake Studies

Investigations into the distribution of this compound have focused on its uptake and penetration into different components of BPHV tissue, namely the cusp and the aortic wall. umich.edu By incubating these tissues with a solution containing ¹⁴C-AOA, researchers can measure the amount of the compound incorporated over time.

Studies have shown that the uptake of AOA is time-dependent, reaching a plateau after approximately 20 hours of incubation for both cusp and aortic wall tissues. umich.edu However, the amount of AOA incorporated differs significantly between the two tissue types. The cusp tissue consistently demonstrates a greater uptake of AOA compared to the aortic wall when normalized by dry weight. umich.edu

Table 1: Maximum Uptake of ¹⁴C-Labeled this compound in Bioprosthetic Tissues

This table shows the maximum amount of ¹⁴C-AOA incorporated into porcine aortic valve cusp and aortic wall tissues after prolonged incubation.

| Tissue Type | Maximum AOA Incorporated (nM/mg of tissue) | Reference |

|---|---|---|

| Cusp | 127.9 | umich.edu |

| Aortic Wall | 67.3 | umich.edu |

The diffusion of AOA across these tissues has also been evaluated, revealing that the lag time for diffusion through the aortic wall is longer than that for the cusp, suggesting that AOA penetrates cuspal tissue more readily. berkeley.eduresearchgate.net This differential distribution is a key finding in understanding its localized effects. berkeley.edu

Binding Stability Research

A critical aspect of the research on this compound is the stability of its binding to tissue. It is hypothesized that the 2-amino group of AOA reacts with residual glutaraldehyde (B144438) in the pretreated tissue, forming a stable, covalent bond. umich.eduberkeley.edu To test this hypothesis and quantify the binding stability, extraction studies have been performed using various media to challenge the AOA-tissue bond.

In one such study, tissues pre-treated with ¹⁴C-AOA were subjected to an 8-month extraction period using different solutions, including a nonionic detergent (Tween 80), to assess how much of the radiolabeled compound remained bound. umich.edu The results indicated that the binding is relatively stable, although the degree of retention varied between the cusp and the aortic wall. umich.eduberkeley.edu

Table 2: Retention of ¹⁴C-Labeled this compound After 8-Month Extraction with Tween 80

This table presents the percentage of the initial amount of ¹⁴C-AOA that remained bound to the bioprosthetic tissues after an extended extraction period.

| Tissue Type | Percentage of Initial AOA Retained | Reference |

|---|---|---|

| Cusp | 12.9% | umich.edu |

| Aortic Wall | 48.7% | umich.edu |

These findings confirm that this compound forms a durable bond with the tissue matrix, which is crucial for its sustained biological activity. berkeley.edunih.gov The covalent binding diminishes the diffusion of calcium ions compared to untreated tissues, which is believed to be a key part of its mechanism. berkeley.edu

Computational and Theoretical Studies of 2 Amino Oleic Acid and Analogous Lipids

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing insights that are often inaccessible through experimental methods alone. These techniques are particularly valuable for studying flexible molecules like amino fatty acids and their interactions within complex biological environments.

While specific conformational analyses of 2-amino oleic acid are not extensively documented in publicly available research, studies on similar amino acids and fatty acids provide a foundational understanding. The conformation of amino acid residues is a critical determinant of the structure and function of proteins and peptides. acs.orgresearchgate.net The introduction of an amino group to a fatty acid chain, as in this compound, is expected to significantly influence its conformational preferences and intermolecular interactions compared to its non-aminated counterpart, oleic acid.

The amino group introduces a site for hydrogen bonding and potential protonation, which can lead to distinct intramolecular and intermolecular interactions. These interactions, including van der Waals forces and hydrogen bonds, govern how these molecules pack together and interact with their environment. tandfonline.comresearchgate.netlibretexts.org For instance, the presence of an amino group can alter the molecule's polarity and its ability to interact with polar and non-polar environments, influencing its orientation and aggregation behavior.

MD simulations have been instrumental in elucidating the interactions between oleic acid and proteins, as well as its behavior within lipid bilayers. These studies, while not directly on this compound, offer valuable proxies for understanding how an amino derivative might behave.

Protein Interactions:

Extended MD simulations of oleic acid with oxy-myoglobin (oxy-Mb) have revealed a specific binding pocket near the heme region. chemsociety.org.ngnih.gov The carboxyl head group of oleic acid was found to interact with lysine (B10760008) residues (Lys45 and Lys63), while the hydrophobic tail is stabilized by surrounding non-polar amino acid residues. chemsociety.org.ngnih.gov These simulations show a dynamic binding where the fatty acid does not remain static but moves within the binding pocket. chemsociety.org.ngnih.gov The presence of the fatty acid can also influence the protein's conformational dynamics, potentially affecting its biological function. nih.gov

Similarly, simulations of oleic acid with calprotectin, a protein involved in inflammatory processes, have shown that the binding of oleic acid can induce structural changes in the protein. researchgate.netnih.gov The binding is primarily driven by electrostatic interactions, which are significantly stronger than van der Waals forces in this complex. researchgate.netnih.gov

Lipid Bilayer Interactions:

The conformation of long-chain fatty acids within a lipid bilayer is a subject of significant interest. MD simulations of ultra-long-chain fatty acids have shown that the tail can exhibit dynamic behavior, including flipping between the two leaflets of the bilayer, extending into the opposing leaflet, or lying along the interface. aip.org The presence of a double bond in oleic acid introduces a kink in the hydrocarbon chain, which affects its packing and the fluidity of the membrane. libretexts.org When incorporated into a lipid bilayer, oleic acid's protonation state and its interactions with neighboring lipids and water molecules determine its orientation and effect on membrane properties.

Table 1: Key Interactions of Oleic Acid with Proteins from MD Simulations

| Interacting Protein | Key Interacting Residues | Type of Interaction | Reference |

| Oxy-Myoglobin | Lys45, Lys63 | Hydrogen Bonding (head group) | chemsociety.org.ngnih.gov |

| Leu29, Phe46, etc. | Hydrophobic (tail) | nih.gov | |

| Calprotectin | Hydrophobic region | Electrostatic, van der Waals | researchgate.netnih.gov |

The protonation state of the head group of fatty acids like oleic acid is highly dependent on the pH of the local environment. Constant pH molecular dynamics (CpHMD) simulations are a powerful tool for studying this phenomenon. mpg.de These simulations allow the protonation state of titratable residues to change dynamically during the simulation, providing a more realistic representation of their behavior in environments with varying pH.

Studies using CpHMD on oleic acid have shown that its aggregation behavior is strongly influenced by the protonation state of its carboxyl group. researchgate.net At low pH (fully protonated and neutral), oleic acid molecules tend to form an oil phase. researchgate.net When a significant fraction of both neutral and negatively charged (deprotonated) oleic acid is present, they spontaneously form vesicles. researchgate.net At high pH (fully deprotonated and negatively charged), worm-like micelles are observed. researchgate.net

Furthermore, CpHMD simulations have been used to determine the pKa of oleic acid in different environments. The pKa of oleic acid is significantly shifted in a lipid bilayer compared to in water, indicating that the local environment has a profound effect on its acidic properties. researchgate.net For this compound, the presence of the amino group would introduce another titratable site, making its pH-dependent behavior even more complex and a prime candidate for future CpHMD studies.

Table 2: Aggregation Behavior of Oleic Acid at Different Protonation States

| Protonation State | Aggregate Structure | Reference |

| Fully Protonated (Neutral) | Oil Phase | researchgate.net |

| Mix of Protonated & Deprotonated | Vesicles | researchgate.net |

| Fully Deprotonated (Charged) | Worm-like Micelles | researchgate.net |

Quantum Chemical Calculations and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules, which is fundamental to understanding their reactivity and predicting their chemical behavior.

Quantum chemical calculations can be used to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. chemsociety.org.ng A smaller gap suggests that the molecule is more polarizable and reactive. chemsociety.org.ng

For oleic acid, DFT studies have shown that the electron densities in the HOMO are distributed around the C=C double bond, while in the LUMO, they are centralized on the ethylene (B1197577) moiety. chemsociety.org.ng This suggests that the double bond is a key site for electrophilic attack. In a study comparing oleic acid to its primary amide, the amide derivative was found to have a lower HOMO-LUMO gap, indicating higher reactivity, which correlated with its observed biological activity. chemsociety.org.ng

While specific electronic structure analyses for this compound are scarce, it is expected that the introduction of the amino group would significantly alter the electronic properties. The nitrogen atom's lone pair of electrons would likely contribute to the HOMO, potentially making the molecule more nucleophilic and reactive at the amino group. The prediction of reaction mechanisms for this compound, such as its participation in amide bond formation or its role as a nucleophile, can be greatly aided by such quantum chemical calculations.

DFT calculations have proven to be a valuable tool in the field of corrosion inhibition, helping to elucidate the adsorption mechanisms of inhibitor molecules on metal surfaces. Several studies have investigated oleic acid and its derivatives as corrosion inhibitors.

Theoretical studies on a novel corrosion inhibitor synthesized from oleic acid, 2-amino-5-oleyl-1,3,4-thiadiazol (AOT), have been performed. researchgate.net DFT calculations can reveal the relationship between the molecular structure of such inhibitors and their inhibition efficiency. These calculations often focus on parameters like the HOMO and LUMO energies, the energy gap, and the dipole moment, which correlate with the molecule's ability to adsorb onto a metal surface and form a protective film. researchgate.netmdpi.com

DFT studies on the interaction of oleic acid with various surfaces, such as kaolinite (B1170537) and aluminum nanoparticles, have shown that the adsorption is primarily mediated by the carboxyl group. researchgate.netresearchgate.net In the context of corrosion, the inhibitor molecule donates electrons from its HOMO to the empty d-orbitals of the metal, and the metal can back-donate electrons to the LUMO of the inhibitor, forming a stable coordinate bond. The presence of heteroatoms like nitrogen and sulfur in derivatives of this compound, such as AOT, can enhance this interaction and improve corrosion inhibition efficiency. researchgate.net

Table 3: Quantum Chemical Parameters for Oleic Acid and its Primary Amide

| Parameter | Oleic Acid | Oleic Acid Amide | Reference |

| HOMO-LUMO Gap | Higher | Lower | chemsociety.org.ng |

| Global Softness | Lower | Higher (0.094) | chemsociety.org.ng |

| Ionization Potential | Higher | Lower (9.55) | chemsociety.org.ng |

| Electron Affinity | Lower | Higher (-1.02) | chemsociety.org.ng |

| Electronegativity | Higher | Lower (4.26) | chemsociety.org.ng |

In Silico Approaches for Target Prediction and Pathway Analysis (e.g., Enzyme Active Site Prediction)biorxiv.org

Computational and theoretical studies, while not extensively focused on this compound itself, have provided significant insights into the behavior of analogous lipids, particularly oleic acid and its synthetic derivative, 2-hydroxyoleic acid. These in silico approaches, including molecular docking, molecular dynamics (MD) simulations, and pathway analysis, offer a framework for predicting potential biological targets and understanding the molecular mechanisms of action for this class of fatty acids.

Molecular dynamics simulations have been instrumental in elucidating the interactions of oleic acid and 2-hydroxyoleic acid with cellular membranes. Atomistic and coarse-grained simulations have shown that these fatty acids can insert into lipid bilayers, altering membrane properties. mpg.denih.gov For instance, constant pH MD simulations with the coarse-grained MARTINI model revealed that the pKa of oleic acid shifts depending on its environment, increasing from 4.8 in water to 6.6 in a dioleoylphosphatidylcholine (DOPC) bilayer. mpg.de This alteration in ionization state can influence membrane structure and the activity of membrane-associated proteins. All-atom MD simulations have further detailed how oleic acid and 2-hydroxyoleic acid affect membrane fluidity and permeability. nih.gov A molecular dynamics study comparing the enantiomers of 2-hydroxyoleic acid indicated that both (R) and (S) forms interact similarly with lipid bilayers, a finding corroborated by X-ray diffraction studies. nih.gov

Molecular docking studies have been widely employed to predict the binding of oleic acid and its analogs to various protein targets. These studies calculate the binding affinity and predict the interaction patterns between the lipid and the active site of a protein. For example, docking analyses have identified oleic acid as a potential ligand for several proteins, including those involved in fatty acid transport and metabolism. In silico screening of fatty acids identified potential antiseizure activity through interactions with voltage-gated sodium channels like NaV1.2. mdpi.com Other studies have used docking to explore the interaction of oleic acid with targets such as human ferritin, transferrin, and proteins related to hyperuricemia and inflammation. biorxiv.orgiosrjournals.orgjmbfs.orgajgreenchem.com

The insights from these computational approaches are particularly valuable for predicting the therapeutic targets of these lipids. For instance, in silico target prediction for 2-hydroxydicarboxylic acid, a related molecule, has been used to identify potential protein targets for future drug development. researchtrend.net Similarly, computational tools are used to predict gene deletions in microorganisms to enhance the production of specific fatty acids, demonstrating the power of in silico modeling in metabolic engineering. nih.gov

Pathway analysis, often integrating transcriptomic and metabolomic data with computational models, helps to map the broader biological effects of these lipids. For oleic acid, KEGG enrichment analysis has linked it to the AMPK and PPAR signaling pathways, which are crucial for regulating lipid metabolism and cell differentiation. mdpi.com Studies have also shown that oleic acid can influence the mTOR/S6K1/SREBP-1c pathway, which is involved in lipid synthesis in liver cells. nih.gov These analyses suggest that oleic acid and its analogs can modulate complex signaling networks, leading to their observed physiological effects. It has been proposed that the hypotensive effect of olive oil is mediated by its high oleic acid content, which regulates membrane lipid structure and, consequently, G protein-mediated signaling. pnas.org

While direct computational studies on this compound are scarce, the extensive research on its analogs provides a strong foundation for future in silico investigations. The methodologies and findings from studies on oleic acid and 2-hydroxyoleic acid can guide the prediction of this compound's biological targets and its impact on cellular pathways.

| Compound | Predicted Protein Target/Pathway | In Silico Method | Key Findings |

| Oleic Acid | Myoglobin | Molecular Dynamics Simulation | Binds to a hydrophobic cleft near the heme region, with the carboxyl group coordinating with Lys45 and Lys63. nih.gov |

| Oleic Acid | ERRα receptor | Molecular Docking | Docked into the active site with a calculated interaction energy of -14.29 kJ mol−1. iosrjournals.org |

| Oleic Acid | AMPK and PPAR signaling pathways | KEGG Pathway Analysis | Differentially expressed genes upon oleic acid treatment were enriched in these pathways. mdpi.com |

| Oleic Acid | mTOR/S6K1/SREBP-1c pathway | Western Blot and QRT-PCR | Oleic acid increased the expression of components in this pathway in HepG2 cells. nih.gov |

| Oleic Acid | Buffalo nasal odorant-binding protein (bunOBP) | Molecular Docking | Showed a high binding affinity with a glide score of -8.078 kcal/mol. researchgate.net |

| 2-Hydroxyoleic Acid | Sphingomyelin synthase (SGMS) | Molecular Dynamics | The (S) enantiomer, but not the (R) enantiomer, was able to activate SMS in human glioma cells. nih.gov |

| Ricinoleic Acid | Succinate dehydrogenase (SDH) | Molecular Docking | Showed a favorable interaction with a docking score of -5.408 kcal/mol. mdpi.comresearchgate.net |

| Fatty Acids (general) | Voltage-gated sodium channel (NaV1.2) | Structure-Based Virtual Screening | Identified fatty acids with potential antiseizure activity through channel interaction. mdpi.com |

Pre Clinical Research Models and Mechanistic Investigations of 2 Amino Oleic Acid in Biological Contexts

In Vitro Cellular Models for Mechanistic Research

Cell Line-Based Studies on 2-Amino Oleic Acid and Oleic Acid Effects (e.g., in NAFLD models, cancer cell lines for mechanistic insight)

In the realm of in vitro research, cell lines serve as fundamental tools to dissect the molecular mechanisms underlying the effects of various compounds. While specific studies focusing exclusively on this compound in non-alcoholic fatty liver disease (NAFLD) and cancer cell lines are not extensively documented in the provided search results, a wealth of information exists regarding the impact of its parent molecule, oleic acid. These studies provide a basis for understanding the potential actions of this compound.

NAFLD Models:

Non-alcoholic fatty liver disease (NAFLD) is often modeled in vitro by exposing hepatic cell lines to high concentrations of free fatty acids, such as oleic acid and palmitic acid, to induce lipid accumulation, a hallmark of the disease. mdpi.comspandidos-publications.comnih.gov Human hepatocellular carcinoma cell lines like HepG2 and HepaRG are commonly employed for this purpose. spandidos-publications.comnih.govspandidos-publications.comnih.gov

Studies have shown that treating HepG2 cells with oleic acid leads to a dose-dependent increase in intracellular lipid droplets, effectively mimicking the steatosis observed in NAFLD. spandidos-publications.comnih.gov However, the mechanisms of lipid accumulation in these in vitro models may differ from the in vivo situation. For instance, in oleic acid/palmitic acid-induced cellular models, the primary cause of steatosis is often attributed to the uptake of free fatty acids, whereas in animal models of diet-induced NAFLD, both de novo lipogenesis (the synthesis of new fatty acids) and free fatty acid uptake play significant roles. mdpi.com Some in vitro studies using FAO rat hepatocellular carcinoma cells treated with oleic acid have even shown a decrease in the expression of genes involved in de novo lipogenesis. mdpi.com

Interestingly, research on other compounds in these NAFLD cell models has revealed potential therapeutic avenues. For example, low concentrations of simvastatin (B1681759) have been shown to reduce oleic acid-induced lipid accumulation in HepG2 cells. spandidos-publications.com Furthermore, studies investigating branched-chain amino acid (BCAA) metabolism in oleic acid-induced NAFLD models using HepG2 and LO2 cells have shown that BCAA supplementation can exacerbate lipid accumulation and apoptosis, while an inhibitor of cytosolic branched-chain amino acid transaminase (BCATc) can ameliorate these effects. frontiersin.org

Cancer Cell Lines:

The effects of oleic acid have also been investigated in various cancer cell lines, suggesting potential roles in modulating cancer cell behavior. In vitro studies have indicated that oleic acid may influence processes like cell death and differentiation in gut cancer cells. globalresearchonline.net Moreover, in triple-negative breast cancer (TNBC) cell lines, oleic acid has been shown to induce changes in cell structure and enhance cell migration through signaling pathways involving Cdc42. researchgate.net

The following table summarizes key findings from studies using oleic acid in relevant cell line models:

| Cell Line | Model | Compound | Key Findings |

| HepG2, LO2 | NAFLD | Oleic Acid | Induces lipid accumulation and apoptosis. nih.govfrontiersin.org |

| HepG2 | NAFLD | Oleic Acid | Serves as a model for studying NAFLD, with dose-dependent lipid accumulation. spandidos-publications.com |

| FAO (rat hepatocellular carcinoma) | NAFLD | Oleic Acid | Decreased expression of genes related to de novo lipogenesis. mdpi.com |

| Gut cancer cells | Cancer | Oleic Acid | Elicited cell death and differentiation. globalresearchonline.net |

| Triple-Negative Breast Cancer (TNBC) cells | Cancer | Oleic Acid | Induces cell membrane ruffling, enhances filopodia formation, and promotes cell migration. researchgate.net |

These studies on oleic acid provide a valuable framework for designing future investigations into the specific effects of this compound in similar cellular models of NAFLD and cancer.

Primary Cell Culture Models for Investigating Amino Fatty Acid Biology (e.g., human trophoblast cells, T lymphocytes)

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant system for studying cellular processes compared to immortalized cell lines. mdpi.com These models have been instrumental in exploring the biological roles of amino fatty acids and their parent compounds.

Human Trophoblast Cells:

Research using primary human trophoblast cells, which are crucial for placental development and function, has shed light on the effects of oleic acid on nutrient transport. Studies have demonstrated that oleic acid stimulates the activity of System A amino acid transport in these cells. nih.govresearchgate.net This effect is thought to be mediated through signaling pathways involving Toll-like receptor 4 (TLR4) and the mammalian target of rapamycin (B549165) (mTOR). nih.govresearchgate.net Specifically, the stimulation of mTOR and subsequent amino acid transport by oleic acid appears to be dependent on the de novo synthesis of phosphatidic acid. researchgate.net

Furthermore, investigations into the effects of various fatty acids on human trophoblast cells have revealed differential effects. For instance, while oleic acid stimulates System A activity, docosahexaenoic acid (DHA) has been shown to decrease it. nih.gov Oleic acid has also been found to promote the migration and invasion of human extravillous trophoblast (EVT) cell lines, a process critical for normal placentation. oup.com

T Lymphocytes:

The influence of oleic acid has also been examined in T lymphocytes, key players in the immune system. Oleic acid has been shown to suppress T-cell function by enhancing the suppressive function of human regulatory T cells (Tregs). frontiersin.org This is achieved through a mechanism that involves amplifying fatty acid oxidation-driven oxidative phosphorylation metabolism in Tregs. frontiersin.org In contrast, some studies have reported that oleic acid can increase the proliferation of human lymphocytes isolated from peripheral blood. frontiersin.org

The table below summarizes the effects of oleic acid in primary cell culture models:

| Primary Cell Type | Compound | Key Findings |

| Human Trophoblast Cells | Oleic Acid | Stimulates System A amino acid transport via TLR4 and mTOR signaling. nih.govresearchgate.net |

| Human Trophoblast Cells | Oleic Acid | Promotes migration and invasion of extravillous trophoblast cell lines. oup.com |

| Human T Lymphocytes | Oleic Acid | Suppresses T-cell function by enhancing Treg suppressive function. frontiersin.org |

| Human Lymphocytes | Oleic Acid | Increased proliferation of peripheral blood lymphocytes. frontiersin.org |

These findings in primary cell cultures provide valuable insights into the potential physiological roles of oleic acid and, by extension, suggest avenues for investigating the specific functions of this compound in similar systems.

In Vivo Animal Models for Investigating this compound Biological Roles

Development and Utilization of Animal Models for Calcification Inhibition Research

Animal models have been pivotal in evaluating the efficacy of this compound (AOA) as an anticalcification agent for bioprosthetic heart valves (BPHVs). umich.educore.ac.uk The primary issue with glutaraldehyde-fixed BPHVs is their propensity for calcific degeneration after implantation. umich.edunih.gov

Various animal models have been employed to study this phenomenon and the inhibitory effects of AOA. These include:

Rat Subdermal Implantation Model: This is a commonly used screening model where small pieces of treated and untreated BPHV tissue are implanted subcutaneously in rats. umich.edugoogle.com The extent of calcification is then assessed after a specific period, typically ranging from 21 to 120 days. google.com Studies using this model have consistently demonstrated that pretreatment of porcine aortic valve cusps with AOA significantly inhibits calcification. umich.edugoogle.com The degree of inhibition has been shown to be dependent on the duration of AOA exposure, with longer treatment times resulting in lower calcium levels. umich.edu

Sheep Orthotopic Mitral Valve Replacement Model: This model provides a more clinically relevant circulatory environment to assess the long-term performance and calcification of AOA-treated BPHVs. core.ac.uk In a study comparing the Mosaic valve (treated with AOA) to the Hancock Standard valve in young sheep, the Mosaic valve showed significantly less calcification after 20 weeks. core.ac.uk

Rabbit Intramuscular Implantation Model: This model has also been used to demonstrate the anticalcific effects of AOA. Pretreatment of porcine or bovine BPHVs with this compound resulted in a twofold decrease in tissue mineralization in this model. ahajournals.org

These animal studies have been crucial in establishing the proof-of-concept for AOA as an effective inhibitor of BPHV calcification and have paved the way for its clinical use.

Mechanistic Interrogation of this compound in Disease Pathophysiology (e.g., metabolic disorders, inflammation)

While the primary focus of in vivo research on this compound has been on its anticalcification properties, studies on its parent compound, oleic acid, provide insights into its potential roles in metabolic disorders and inflammation.

Metabolic Disorders: Animal models of non-alcoholic fatty liver disease (NAFLD), often induced by a high-fat diet, are widely used to study the pathogenesis of the disease. mdpi.com In these models, both de novo lipogenesis and free fatty acid uptake contribute to hepatic lipid accumulation. mdpi.com While direct studies on this compound in these models are lacking, the known effects of oleic acid on lipid metabolism suggest that its amino derivative could also have modulatory effects.

Inflammation: Research in animal models has indicated that oleic acid possesses anti-inflammatory properties. globalresearchonline.net For instance, in a mouse model of inflammatory bowel disease, olive oil, which is rich in oleic acid, was associated with lower mortality and reduced intestinal inflammation scores compared to other oils. globalresearchonline.net Oleic acid has also been shown to have modulatory effects on various components of the immune system, including macrophages and neutrophils. globalresearchonline.net These findings suggest that this compound could potentially exhibit similar anti-inflammatory activities, a hypothesis that warrants investigation in relevant animal models of inflammatory diseases.

Advanced Ex Vivo Tissue Studies (e.g., Bioprosthetic Tissue Models)

Ex vivo studies using bioprosthetic tissue models have been instrumental in elucidating the mechanisms by which this compound (AOA) inhibits calcification. These studies bridge the gap between in vitro cellular assays and in vivo animal models.

The primary ex vivo model involves using glutaraldehyde-pretreated porcine aortic valve cusps and aortic wall tissue. umich.edunih.gov These tissues are treated with AOA solutions under various conditions and then subjected to a range of analyses.

Mechanism of Action:

Ex vivo studies have been crucial in confirming the proposed mechanism of AOA's anticalcific effect. It is hypothesized that the amino group of AOA covalently binds to residual aldehyde groups present in the glutaraldehyde-cross-linked tissue. umich.edunih.gov This binding has been shown to be relatively stable, as demonstrated by extraction studies using various solvents. nih.gov

A key finding from these ex vivo investigations is that AOA treatment significantly reduces the diffusion of calcium ions across the bioprosthetic tissue. umich.edunih.gov This retardation of calcium penetration is believed to be a major factor in preventing the initiation and progression of calcification. The effect on calcium diffusion was found to be dependent on the duration of AOA exposure for the valve cusps. umich.edu

Differential Efficacy:

An important observation from these studies is the differential efficacy of AOA in treating different parts of the bioprosthetic valve. AOA treatment was found to be highly effective in mitigating calcification of the aortic valve cusps but less so for the aortic wall. umich.edunih.gov This difference in efficacy was correlated with lower AOA uptake in the aortic wall tissue compared to the cusps. umich.edu

The following table summarizes the key findings from ex vivo studies on this compound:

| Tissue Model | Key Findings |

| Glutaraldehyde-pretreated porcine aortic valve cusps and aortic wall | AOA covalently binds to the tissue, likely via reaction with residual aldehyde groups. umich.edunih.gov |

| Glutaraldehyde-pretreated porcine aortic valve cusps and aortic wall | AOA treatment significantly reduces the diffusion of calcium ions across the tissue. umich.edunih.gov |

| Glutaraldehyde-pretreated porcine aortic valve cusps and aortic wall | AOA is more effective at inhibiting calcification in the cusps than in the aortic wall, which correlates with higher AOA uptake in the cusps. umich.edu |

These ex vivo studies have provided critical mechanistic insights into how this compound functions as an anticalcification agent, complementing the findings from in vivo animal models and supporting its clinical application in bioprosthetic heart valves.

Future Directions and Emerging Research Avenues for 2 Amino Oleic Acid Research

Integration of Multi-Omics Approaches in 2-Amino Oleic Acid Research

A systems-level understanding of the role of this compound requires the integration of multiple high-throughput "omics" technologies. A multi-omics approach can provide a comprehensive picture of the molecular landscape, from the genetic blueprint to the functional protein and metabolite level, revealing how this compound influences cellular processes. nih.gov

Genomics and Transcriptomics: Genomic studies can identify genes involved in the synthesis, transport, and metabolism of this compound. For instance, research on oleic acid has identified key genes like fatty acid desaturase 2 (FAD2) that control its levels in various organisms. frontiersin.orgmdpi.comnih.gov Similar genomic and transcriptomic analyses in systems exposed to this compound could reveal the genetic and regulatory networks it modulates. pakbs.orgnih.govmdpi.com This could uncover previously unknown pathways affected by this amino fatty acid.

Proteomics: Proteomics allows for the large-scale study of proteins, providing insights into the functional consequences of cellular changes. Global proteomic analysis has been used to understand the mechanisms of action of oleic acid, for example, against the virulence of Candida albicans, revealing targets in glucose metabolism, ergosterol (B1671047) biosynthesis, and amino acid biosynthesis. nih.gov A similar approach for this compound could identify its direct protein interaction partners and downstream signaling effects, clarifying its mechanism of action in processes like calcification inhibition. nih.gov

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. Studies have used metabolomics to profile fatty acid and amino acid metabolism in various conditions. nih.govmdpi.comfrontiersin.org Applying untargeted metabolomics to cells or tissues treated with this compound can map the metabolic pathways it perturbs. bioscientifica.com This could reveal how it is metabolized and how it impacts other key metabolic pathways, such as energy metabolism or the synthesis of other signaling lipids.

The true power of this approach lies in the integration of these datasets. nih.govmdpi.com For example, combining transcriptomic and proteomic data can reveal correlations between gene expression and protein abundance, while integrating proteomic and metabolomic data can link enzymatic changes to metabolic outcomes.

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Field | Research Question | Potential Outcome |

| Genomics | What genes are involved in the biosynthesis and degradation of this compound? | Identification of key enzymes and transporters, providing targets for metabolic engineering. |

| Transcriptomics | How does this compound alter gene expression profiles in target cells (e.g., vascular cells)? | Understanding the regulatory networks and signaling pathways modulated by this compound. pakbs.orgmdpi.com |

| Proteomics | What proteins does this compound directly bind to or functionally alter? | Elucidation of its molecular mechanism of action and identification of its cellular receptors. nih.gov |

| Metabolomics | What are the metabolic fates of this compound and how does it impact the cellular metabolome? | Mapping its metabolic network and identifying biomarkers of its activity. mdpi.comfrontiersin.org |

| Integrated Multi-Omics | What is the complete systems-level response of a biological system to this compound? | A holistic model of its biological function, from gene to metabolite. nih.govmdpi.com |

Development of Novel Research Tools and Methodologies

Advancing our understanding of this compound is also contingent on the development of more sophisticated research tools and methods for its study.

Advanced Synthesis and Derivatization: While methods for the synthesis of this compound exist, there is a need for more efficient and scalable synthetic routes to produce it and its derivatives in high purity. researchgate.netnih.gov The development of novel derivatives, such as fluorescently tagged or photo-activatable versions, would be invaluable for tracking its subcellular localization and identifying its binding partners. nih.gov For example, the synthesis of photoaffinity analogues of oleic acid has been instrumental in analyzing enzymes involved in lipid metabolism. nih.gov Similar tools for this compound would greatly facilitate functional studies. The synthesis of derivatives like 2-amino-5-oleyl-1,3,4-thiadiazol (AOT) from oleic acid for other applications demonstrates the potential for chemical modification. researchgate.net

High-Sensitivity Analytical Techniques: The accurate and sensitive detection and quantification of this compound and its metabolites in complex biological samples is crucial. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are essential. mdpi.comunime.it Developing specific and robust analytical methods will be key to performing detailed pharmacokinetic and metabolic studies. There is a continuous need to refine extraction and separation techniques to handle the complexity of biological matrices. mdpi.commdpi.com

Cellular and In Vivo Imaging Probes: To visualize the dynamics of this compound in living cells and organisms, novel imaging probes are required. These could include probes based on fluorescence or other imaging modalities. Such tools would allow researchers to ask critical questions about its uptake, trafficking, and accumulation in specific organelles or tissues, providing spatial and temporal information that is currently lacking.

Interdisciplinary Collaborations for Comprehensive Understanding of Amino Fatty Acid Biology and Chemistry

The complexity of amino fatty acid research necessitates a departure from siloed scientific approaches. A truly comprehensive understanding of this compound will only be achieved through robust interdisciplinary collaborations.

Chemistry and Biology: Synthetic chemists are needed to design and create novel this compound analogues and probes. researchgate.netua.es Cell biologists and biochemists can then use these tools to dissect its molecular mechanisms in cellular and animal models.

Biophysics and Structural Biology: Collaborations with biophysicists can help to understand how this compound interacts with and modifies the properties of biological membranes. Structural biologists can work to solve the three-dimensional structures of this compound in complex with its protein targets, providing atomic-level insights into its function.

Computational Biology and Medicine: Computational biologists can develop models to integrate multi-omics data and simulate the behavior of this compound in biological networks. researchgate.net Clinicians and medical researchers are essential for translating basic science discoveries into potential therapeutic applications, for example, by designing and conducting studies to evaluate its efficacy in disease models. nih.gov

An exemplary model for such collaboration is the Om3D consortium, which brings together researchers from various fields to evaluate sources of omega-3 polyunsaturated fatty acids. inrae.fr A similar collaborative framework focused on amino fatty acids would accelerate progress, enabling a multi-faceted approach to unlock the full potential of molecules like this compound for both fundamental science and human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。